molecular formula C14H14N2O2 B1491875 Ethyl 6-(m-tolyl)pyridazine-4-carboxylate CAS No. 2098004-36-3

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate

Cat. No. B1491875
CAS RN: 2098004-36-3
M. Wt: 242.27 g/mol
InChI Key: INMFHDJHRYBMNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine compounds, such as Ethyl 6-(m-tolyl)pyridazine-4-carboxylate, involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate can be determined using various spectroscopic methods. For example, the IR spectrum can provide information about the functional groups present in the molecule, while the MS spectrum can provide information about the molecular weight and fragmentation pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 6-(m-tolyl)pyridazine-4-carboxylate, such as its melting point, can be determined using various analytical techniques . Its molecular weight is 242.27 g/mol.

Scientific Research Applications

Organic Synthesis

One of the primary applications of ethyl 6-(m-tolyl)pyridazine-4-carboxylate derivatives is in organic synthesis, where they serve as precursors or intermediates in the synthesis of complex molecules. For example, Zhu et al. (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity. This process underscores the compound's utility in synthesizing highly functionalized tetrahydropyridines, which are valuable in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003).

Heterocyclic Chemistry

The versatility of ethyl 6-(m-tolyl)pyridazine-4-carboxylate derivatives extends to the synthesis of heterocyclic compounds, a cornerstone of pharmaceutical chemistry. Harb et al. (1989) explored the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, converting them into various heterocyclic frameworks such as 1,6-diazanaphthalene and pyrano[2,3-b]pyridine derivatives. These transformations illustrate the compound's role in diversifying heterocyclic scaffolds, which are critical for developing new drugs and materials (Harb, Hesien, Metwally, & Elnagdi, 1989).

Material Science

In the realm of material science, the compound's derivatives have been explored for their potential applications in corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, to study their effectiveness in mitigating corrosion of mild steel in acidic environments. Their findings indicate that these derivatives act as efficient corrosion inhibitors, highlighting an application beyond the pharmaceutical domain (Saranya, Benhiba, Anusuya, Subbiah, Zarrouk, & Chitra, 2020).

Pharmacological Research

Additionally, derivatives of ethyl 6-(m-tolyl)pyridazine-4-carboxylate have been evaluated for their pharmacological properties. Farag, Kheder, and Mabkhot (2008) reported on the synthesis and antimicrobial evaluation of new pyrimidine derivatives derived from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. Their work contributes to the ongoing search for new antimicrobial agents, showcasing the broader implications of these compounds in healthcare (Farag, Kheder, & Mabkhot, 2008).

properties

IUPAC Name

ethyl 6-(3-methylphenyl)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMFHDJHRYBMNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(m-tolyl)pyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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